3, 4-Methylbenzenesulfonate

Description

Contextualization within Aromatic Sulfonate Chemistry and Related Compounds

3,4-Methylbenzenesulfonate (B104242), also known as 3,4-xylenesulfonic acid, is an organic compound featuring a benzene (B151609) ring substituted with two methyl groups at the 3 and 4 positions and a sulfonic acid group. solubilityofthings.com This structure places it firmly within the family of aromatic sulfonic acids. These compounds are characterized by the presence of a sulfonic acid group (-SO3H) attached to an aromatic ring. wikipedia.orgnumberanalytics.com The sulfonic acid group is highly polar and acidic, rendering the molecule more water-soluble than its parent hydrocarbon. numberanalytics.comatamanchemicals.com

The chemistry of aromatic sulfonates is largely defined by the electrophilic aromatic substitution reaction, where a hydrogen atom on the aromatic ring is replaced by a sulfonyl group. wikipedia.org This reaction is typically carried out using sulfur trioxide (SO3) or fuming sulfuric acid (oleum). numberanalytics.comlibretexts.org A key feature of this reaction is its reversibility; the sulfonic acid group can be removed by treatment with hot aqueous acid. wikipedia.orglibretexts.org This reversibility is a valuable tool in organic synthesis, allowing the sulfonic acid group to be used as a temporary protecting or directing group. wikipedia.orglibretexts.org

Within the broader class of aromatic sulfonates, 3,4-methylbenzenesulfonate is closely related to other isomers of xylenesulfonic acid, such as 2,4-xylenesulfonic acid. chemicalbook.comontosight.ai It is also analogous to simpler aromatic sulfonic acids like benzenesulfonic acid and p-toluenesulfonic acid. wikipedia.org The presence and position of the methyl groups on the benzene ring in 3,4-methylbenzenesulfonate influence its physical and chemical properties, including its solubility and reactivity in comparison to these related compounds. solubilityofthings.com

Interactive Data Table: Properties of 3,4-Xylenesulfonic Acid

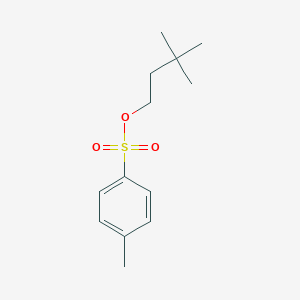

| Property | Value |

| Chemical Formula | C8H10O3S |

| Molar Mass | 186.23 g/mol |

| Appearance | White crystalline solid |

| Acidity | Strong acid |

| Solubility | Moderately soluble in water, soluble in polar organic solvents. solubilityofthings.com |

Historical Development of Alkylbenzenesulfonate Research Trajectories

The study of alkylbenzenesulfonates has a rich history driven by industrial applications, particularly in the detergent industry. wikipedia.org The journey began in the early 1930s with the introduction of branched alkylbenzene sulfonates (BAS). wikipedia.org These were produced by the alkylation of benzene with propylene (B89431) tetramer followed by sulfonation. wikipedia.org BAS offered superior cleaning performance and foaming properties compared to traditional soaps, especially in hard water. wikipedia.org

However, by the late 1940s and into the 1950s, a significant environmental problem emerged. The highly branched structure of BAS made them resistant to biodegradation, leading to persistent foam in rivers, sewage treatment plants, and even drinking water. wikipedia.org This environmental concern spurred a major shift in research towards more environmentally friendly alternatives.

The 1960s marked a pivotal moment with the development and commercial introduction of linear alkylbenzene sulfonates (LAS) in 1964. LAS, as their name suggests, have a linear alkyl chain, which is much more readily biodegradable than the branched chain of BAS. wikipedia.org The transition from BAS to LAS is considered a significant achievement in the history of environmentally conscious chemical product development. Since their introduction, global production of LAS has steadily increased, making them one of the most widely used synthetic surfactants. wikipedia.org

This historical trajectory from branched to linear alkylbenzene sulfonates highlights the interplay between chemical innovation, industrial need, and environmental responsibility that has shaped this field of research.

Contemporary Significance and Emerging Research Directions for 3,4-Methylbenzenesulfonate Derivatives

While much of the historical focus has been on long-chain alkylbenzene sulfonates for detergents, shorter-chain derivatives like 3,4-methylbenzenesulfonate and its related isomers continue to be of significant interest in various areas of chemical synthesis and materials science.

A primary application of xylenesulfonic acids, including the 3,4-isomer, is as a catalyst in various organic reactions, such as esterification and the curing of phenolic and furan (B31954) resins. solubilityofthings.comatamanchemicals.comchemicalbook.com Their acidic nature and solubility characteristics make them effective in these roles. solubilityofthings.com

Furthermore, aromatic sulfonic acids and their derivatives serve as crucial intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and pigments. wikipedia.orgnumberanalytics.comatamanchemicals.com For instance, they are used in the production of sulfa drugs and as coupling agents in the synthesis of azo dyes. ontosight.ai

Emerging research is exploring the use of substituted benzenesulfonates in more advanced applications. For example, derivatives of methylbenzenesulfonate are being utilized in the synthesis of complex molecules with potential pharmacological activity. researchgate.netulisboa.pt The sulfonate group can act as a leaving group in nucleophilic substitution reactions, making these compounds valuable building blocks in organic synthesis. cymitquimica.com

Recent studies have also investigated the use of deuterated forms of methylbenzenesulfonate derivatives in medicinal chemistry research to study drug metabolism and improve the pharmacokinetic properties of drug candidates. google.comacs.org This highlights the ongoing evolution of the applications of these seemingly simple aromatic sulfonates, moving into sophisticated areas of pharmaceutical and materials science research. The unique properties imparted by the sulfonate group, combined with the structural variations possible on the aromatic ring, ensure that compounds like 3,4-methylbenzenesulfonate will continue to be relevant in contemporary chemical research.

Structure

3D Structure

Properties

CAS No. |

68880-56-8 |

|---|---|

Molecular Formula |

C13H20O3S |

Molecular Weight |

256.36 g/mol |

IUPAC Name |

3,3-dimethylbutyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H20O3S/c1-11-5-7-12(8-6-11)17(14,15)16-10-9-13(2,3)4/h5-8H,9-10H2,1-4H3 |

InChI Key |

XUCWOJZNDILAOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Methylbenzenesulfonate and Its Precursors

Strategic Sulfonation Approaches for Substituted Toluene (B28343) Isomers to Yield 3,4-Methylbenzenesulfonic Acid

The synthesis of p-methylbenzenesulfonic acid, a precursor to 3,4-methylbenzenesulfonate (B104242), can be achieved through the sulfonation of toluene. One innovative approach involves a continuous process using a falling liquid film micro-structured reactor. In this method, toluene is introduced into the reactor via a constant flow pump and reacts with a gaseous mixture of sulfur trioxide (SO₃) and nitrogen (N₂). The resulting product mixture is then passed through a microchannel reaction tube to continue the reaction. This process offers the advantages of enhanced heat and mass transfer, eliminating the need for catalysts and solvents, and preventing the formation of spent acid. A specific implementation of this method involved pumping toluene at a rate of 0.5 mL/min into the reactor, where it reacted with an SO₃/N₂ gaseous mixture (with an SO₃ volumetric concentration of 10%) flowing at 50 mL/min. The reaction was maintained at 75°C. The resulting mixture was then aged in a microchannel reaction tube for 100 seconds. This process achieved a toluene conversion of 40%, with a 90.8% yield of p-methylbenzenesulfonic acid. google.com

Catalytic Systems and Their Influence on the Synthesis of 3,4-Methylbenzenesulfonate

Catalysts play a pivotal role in a multitude of organic transformations, including those relevant to the synthesis of 3,4-methylbenzenesulfonate derivatives. While not always directly used in the final esterification step, they are fundamental in preparing precursors and related structures.

P-toluenesulfonic acid (p-TsOH), the parent acid of the target compound, is a widely utilized strong, organic-soluble acid catalyst. It is effective in catalyzing reactions such as esterification of carboxylic acids and reductive amination of ketones and aldehydes. For instance, p-toluenesulfonic acid monohydrate has been used to catalyze the synthesis of a 4-arm star chain-transfer agent by reacting pentaerythritol (B129877) and mercaptoacetic acid in toluene. taylorandfrancis.com

Lewis acid catalysts, including those based on aluminum, boron, silicon, tin, titanium, zirconium, iron, copper, or zinc, are also significant. google.com Specific examples include B(C₆F₅)₃, various forms of BF₃, AlCl₃, and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). google.com

In recent advancements, magnetically recoverable catalysts are gaining attention for their efficiency and eco-friendly nature. nih.gov These catalysts, often composed of a magnetic core like iron oxide (Fe₃O₄) functionalized with active catalytic sites, facilitate easy separation from the reaction mixture using an external magnetic field, thereby simplifying the purification process and allowing for catalyst reuse. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for 3,4-Methylbenzenesulfonate Production

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other chemical compounds to minimize environmental impact. nih.gov Key aspects of this approach include the use of green solvents (preferably water), alternative reaction media, one-pot synthesis, multicomponent reactions (MCRs), and continuous processing to improve atom economy and reduce waste. nih.gov

For the synthesis of sulfonate esters, sustainable methods are being explored. For example, ionic liquids, such as 1-methyl imidazolium (B1220033) hydrogen sulfate (B86663) ([MIM][HSO₄]), have been used as catalysts for the synthesis of levulinate esters in a solvent-free system. arkat-usa.org The use of water as a solvent is another cornerstone of green chemistry. nih.govarkat-usa.org For instance, the synthesis of sulfonyl hydrazides has been successfully carried out in water, providing an environmentally friendly alternative to traditional methods. arkat-usa.org

Furthermore, the development of processes that avoid the use of hazardous reagents and minimize waste generation is crucial. A method for preparing methyl benzenesulfonate (B1194179) involves reacting benzene (B151609) sulfonyl chloride with a sodium methoxide (B1231860) methanol (B129727) solution. google.com This process is noted for its simplicity, high yield, and potential for industrial scale-up with favorable economic and social benefits. google.com

The optimization of reaction conditions, such as using vacuum to remove water in esterification reactions, can also contribute to a greener process by increasing conversion rates and reducing the need for excess reagents. rsc.org

Optimization of Reaction Parameters for Enhanced Yield, Regioselectivity, and Purity of 3,4-Methylbenzenesulfonate

Optimizing reaction parameters is a critical step in chemical synthesis to maximize yield and purity. This often involves a systematic investigation of variables such as temperature, reaction time, and reactant ratios.

A study on the synthesis of 5,5'-methylenebis (salicylaldehyde) utilized a sonochemical approach and Response Surface Methodology (RSM) to optimize reaction conditions. echemcom.com The optimized parameters were found to be a reaction temperature of 80°C, a reaction time of 8 hours, and a salicylaldehyde (B1680747) to formaldehyde (B43269) ratio of 1.4, which resulted in a 19.13% yield. echemcom.com

In the synthesis of dihydrobenzofuran neolignans, optimization of the oxidative coupling reaction revealed that silver(I) oxide was the most efficient oxidant. scielo.br Acetonitrile (B52724) was identified as the best solvent for balancing conversion and selectivity, and the reaction time was significantly reduced from 20 to 4 hours without compromising the outcome. scielo.br

For the enzymatic synthesis of aroma esters, a factorial design was employed to optimize parameters including acid excess, temperature, vacuum, and time. rsc.org This optimization led to a significant increase in conversion, for example, from a 49.4% to a 94.3% isolation yield for cinnamyl butyrate. rsc.org

Understanding the reaction mechanism is fundamental before attempting to optimize conditions. biosynce.com Researching existing literature for similar reactions can provide valuable insights into kinetics and recommended conditions. biosynce.com The choice of solvent is also crucial as it affects solubility, reaction rate, and selectivity. biosynce.com

Synthetic Pathways to Diverse 3,4-Methylbenzenesulfonate Salts, Esters, and Deuterated Analogs

The versatility of the 3,4-methylbenzenesulfonate group allows for the synthesis of a wide range of derivatives, including salts, esters, and deuterated analogs, each with specific applications.

Salts: Sodium p-toluenesulfonate can be prepared by the reduction of p-toluenesulfonyl chloride using various reducing agents such as sodium sulfite (B76179) or zinc dust. orgsyn.org A specific method involves dissolving 4-methylbenzenesulfonyl chloride in dichloromethane (B109758) and adding it dropwise to an aqueous solution of sodium sulfite while simultaneously adding a sodium hydroxide (B78521) solution to maintain alkaline conditions. google.com Another approach involves the reaction of p-toluenesulfonyl chloride with zinc dust in water at elevated temperatures. orgsyn.org

Esters: Methyl benzenesulfonate can be synthesized by reacting benzene sulfonyl chloride with a sodium methoxide methanol solution at 25-35°C. google.comchemicalbook.comchemicalbook.com The reaction is followed by neutralization, filtration, and removal of methanol to yield the final product. google.comchemicalbook.comchemicalbook.com This method is highlighted as being simple, high-yielding, and suitable for industrial production. google.com Another route to sulfinate esters involves the conversion of thiols or disulfides to a sulfinyl chloride, followed by reaction with an alcohol. orgsyn.org

Deuterated Analogs: The synthesis of deuterated aromatic compounds often involves H-D exchange reactions. tn-sanso.co.jp One method for preparing deuterated aromatic compounds is by treating the non-deuterated analog with deuterated solvents in the presence of a Lewis acid H/D exchange catalyst like aluminum trichloride. google.com Alternatively, treatment with D₂O under high temperature and pressure, sometimes with microwave irradiation, can be employed. tn-sanso.co.jpgoogle.com A flow synthesis method using a microwave reactor and a platinum on alumina (B75360) catalyst has been developed for the mass production of deuterated aromatic compounds, offering higher efficiency and safety compared to batch methods. tn-sanso.co.jp

The following table summarizes the synthesis of various derivatives of benzenesulfonate.

| Derivative | Starting Materials | Reagents/Conditions | Key Features |

| Sodium p-toluenesulfonate | p-toluenesulfonyl chloride | Sodium sulfite, Sodium hydroxide, Dichloromethane/Water | Two-phase reaction system. google.com |

| Methyl benzenesulfonate | Benzene sulfonyl chloride | Sodium methoxide in methanol | High yield, suitable for industrial scale-up. google.com |

| Deuterated aromatic compounds | Aromatic compounds | D₂O, Platinum on alumina catalyst, Microwave irradiation | Flow synthesis for mass production. tn-sanso.co.jp |

| (S)-(+)-1-METHYLPROPYL 4-METHYLBENZENESULFONATE | (S)-(+)-sec-Butanol | p-Toluenesulfonyl chloride, Pyridine (B92270) | Synthesis of a chiral ester. chemicalbook.com |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 3,4 Methylbenzenesulfonate

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 2D NMR, Solid-State NMR for Structural Insight)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

For a compound like methyl 3,4-dimethylbenzenesulfonate, the expected ¹H NMR spectrum would feature distinct signals for the aromatic protons and the methyl groups. The aromatic region would show three protons with a splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The two methyl groups on the ring would appear as singlets, likely with slightly different chemical shifts, and the methyl ester group would also present as a singlet.

The ¹³C NMR spectrum would show eight distinct carbon signals: six for the aromatic ring (four substituted and two unsubstituted) and two for the methyl groups attached to the ring.

Illustrative NMR Data for Related Isomers

To illustrate typical chemical shifts, data for related isomers are presented below.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Methyl 4-methylbenzenesulfonate (B104242) | ¹H | 7.65 | Doublet | 6.4 | Aromatic H (ortho to SO₃) |

| ¹H | 7.25 | Doublet | 6.4 | Aromatic H (ortho to CH₃) | |

| ¹H | 3.64 | Singlet | - | OCH₃ | |

| ¹H | 2.35 | Singlet | - | Ar-CH₃ | |

| ¹³C | 149.4, 143.6, 129.3, 127.3 | - | - | Aromatic C | |

| ¹³C | 55.6 | - | - | OCH₃ | |

| ¹³C | 21.5 | - | - | Ar-CH₃ | |

| Methyl 3-methylbenzenesulfonate | ¹³C | 144.8, 132.6, 129.8, 127.5 | - | - | Aromatic C |

| ¹³C | 21.1 | - | - | Ar-CH₃ |

Data sourced from related compounds for illustrative purposes. rsc.orgresearchgate.net

Advanced NMR Techniques:

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between the adjacent aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbons and with carbons two or three bonds away, respectively. This would be crucial for unambiguously assigning each aromatic proton and carbon signal for 3,4-dimethylbenzenesulfonate.

Solid-State NMR (ssNMR): While solution NMR provides sharp signals due to molecular tumbling, ssNMR is used for characterizing atomic-level structure in solid materials. researchgate.net For a crystalline salt of 3,4-dimethylbenzenesulfonate, ssNMR spectra would be significantly broader due to anisotropic interactions like dipolar coupling and chemical shift anisotropy. researchgate.net Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and improve resolution, allowing for the study of polymorphism and molecular packing in the solid state. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For a compound like methyl 3,4-dimethylbenzenesulfonate (C₉H₁₂O₃S), the expected monoisotopic mass would be precisely calculated and compared against the experimental value to confirm the molecular formula.

Techniques like electrospray ionization (ESI) are commonly used for analyzing sulfonate esters. nih.gov The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Fragmentation Pathway Analysis:

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. For aromatic sulfonate esters, common fragmentation pathways include:

Cleavage of the S-O bond: Loss of the alkoxy group (e.g., •OCH₃) is a common initial fragmentation step.

Loss of SO₂: The sulfonyl group can be lost as a neutral sulfur dioxide molecule.

Aromatic Ring Fragmentation: The remaining aromatic portion can undergo further fragmentation. A characteristic peak for toluene-derived structures is often observed at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺). For a dimethylbenzene derivative, a corresponding peak at m/z 105 ([C₈H₉]⁺) would be expected.

The analysis of these fragments helps to piece together the structure of the parent molecule. HPLC coupled with MS (HPLC-MS) is a powerful combination for separating and identifying sulfonate esters, even at trace levels. researchgate.net

X-ray Crystallography Studies of 3,4-Methylbenzenesulfonate Salts and Co-crystals for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for a 3,4-dimethylbenzenesulfonate salt was found, the structure of p-toluenesulfonic acid monohydrate (C₇H₈SO₃⁻·H₃O⁺) serves as an excellent model for understanding the solid-state features of aromatic sulfonic acid salts. iucr.org

In its crystal structure, p-toluenesulfonic acid exists as an oxonium salt, where the acidic proton has been transferred to a water molecule. iucr.org The crystal packing is dominated by strong hydrogen bonds between the oxonium ion (H₃O⁺) and the sulfonate oxygen atoms. iucr.org Each sulfonate oxygen atom acts as a hydrogen bond acceptor from three different oxonium ions, creating a robust three-dimensional network. iucr.org

Illustrative Crystallographic Data for p-Toluenesulfonic Acid Monohydrate iucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.887 |

| b (Å) | 7.452 |

| c (Å) | 20.096 |

| β (°) | 97.87 |

| Hydrogen Bond (O-H···O) Distances (Å) | 2.525, 2.530, 2.535 |

Such studies provide precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties of the material.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary. thermofisher.com

For 3,4-dimethylbenzenesulfonate, the key functional groups and their expected vibrational frequencies are the sulfonate group (SO₃), the aromatic ring (C=C and C-H), and the methyl groups (C-H).

Characteristic Vibrational Frequencies for Aromatic Sulfonates

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FTIR/Raman |

| Aliphatic C-H Stretch (Methyl) | 2980-2870 | FTIR/Raman |

| Aromatic C=C Stretch | 1600-1450 | FTIR/Raman |

| S=O Asymmetric Stretch | ~1350 | FTIR (Strong) |

| S=O Symmetric Stretch | ~1175 | FTIR (Strong) |

| S-O Stretch | 1000-750 | FTIR (Strong) |

| C-S Stretch | 700-600 | Raman |

| Aromatic C-H Out-of-Plane Bend | 900-675 | FTIR (Strong) |

Data compiled from general spectroscopy tables and specific data for related compounds. libretexts.orgblogspot.comresearchgate.net

The strong absorptions corresponding to the asymmetric and symmetric S=O stretching in the FTIR spectrum are particularly diagnostic for the sulfonate group. blogspot.com The substitution pattern on the benzene ring can often be inferred from the pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. libretexts.org Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar C=C and C-S bonds. crimsonpublishers.com

Electronic Spectroscopy (UV-Vis, Fluorescence) for Investigations into Electronic Structure and Excitations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The benzene ring is the primary chromophore in 3,4-dimethylbenzenesulfonate. Unsubstituted benzene exhibits two primary absorption bands around 184 nm and 204 nm, and a much weaker, vibrationally-structured "secondary" band around 256 nm, all arising from π-π* transitions. quimicaorganica.org

When substituents are added to the benzene ring, these absorption bands can shift in wavelength (bathochromic or hypsochromic shift) and change in intensity. up.ac.za For 3,4-dimethylbenzenesulfonate, the alkyl and sulfonate groups are expected to cause a slight bathochromic (red) shift of these bands. The spectrum would likely show:

A primary absorption band shifted to a wavelength above 200 nm (e.g., ~220 nm).

A weaker secondary band, also red-shifted, in the region of 260-280 nm, likely retaining some of the fine vibrational structure characteristic of aromatic compounds. libretexts.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Simple substituted benzenes like toluenesulfonates are generally not strongly fluorescent. Fluorescence in aromatic systems is often promoted by extended conjugation or the presence of specific electron-donating groups. While the native compound may show weak or no fluorescence, it could potentially be derivatized to create a fluorescent probe. Factors such as solvent polarity can significantly affect the fluorescence emission spectrum of a compound. thermofisher.com

Theoretical and Computational Investigations of 3,4 Methylbenzenesulfonate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3,4-methylbenzenesulfonate (B104242). While specific DFT studies on the 3,4-isomer are not extensively documented in the literature, the principles can be readily applied, and insights can be drawn from studies on analogous compounds such as other benzenesulfonamides and toluenesulfonate (B8598656) isomers.

DFT calculations can provide a detailed picture of the electron distribution within the 3,4-methylbenzenesulfonate molecule. Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

Furthermore, the molecular electrostatic potential (MEP) can be mapped to visualize the electron-rich and electron-deficient regions of the molecule. For 3,4-methylbenzenesulfonate, the MEP would likely show negative potential around the oxygen atoms of the sulfonate group, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis is another valuable technique that can be employed to study intramolecular interactions, such as charge transfer and hyperconjugation. For instance, in related sulfonamides, NBO analysis has been used to understand the intramolecular charge transfer between bonding and anti-bonding orbitals.

The following table summarizes typical electronic properties that can be obtained from DFT calculations for an aromatic sulfonate, based on general knowledge and data from related compounds.

| Property | Description | Typical Calculated Value (Illustrative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 to 6.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 4.0 to 6.0 Debye |

| Mulliken Atomic Charges | Partial charges on individual atoms | S: +1.2 to +1.5, O: -0.6 to -0.8 |

Note: The values in this table are illustrative and would need to be specifically calculated for 3,4-methylbenzenesulfonate.

Molecular Dynamics Simulations of 3,4-Methylbenzenesulfonate in Solution and Solid-State Environments

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. Such simulations for 3,4-methylbenzenesulfonate would provide valuable insights into its behavior in different environments, such as in aqueous solution and in the solid crystalline state.

In Solution:

In the Solid State:

In the solid state, MD simulations can be used to study the crystal packing and intermolecular interactions. These simulations can help in understanding the forces that govern the crystal structure, such as hydrogen bonding, π-π stacking between the aromatic rings, and van der Waals interactions. fiveable.me For sulfonamides, it has been shown that strong intermolecular hydrogen bonds and π-π interactions are the primary forces driving crystal packing. nih.gov MD simulations can also be used to predict mechanical properties of the crystal, such as its bulk modulus and thermal expansion coefficient.

The following table outlines the types of information that can be obtained from MD simulations of 3,4-methylbenzenesulfonate.

| Environment | Properties Investigated | Expected Findings |

| Aqueous Solution | Hydration shell structure | Strong hydrogen bonding to the sulfonate group. |

| Radial distribution functions | Ordered arrangement of water molecules around the ion. | |

| Diffusion coefficient | Mobility of the ion in solution. | |

| Potential of Mean Force | Energetics of ion pairing or aggregation. | |

| Solid State | Crystal packing and lattice energy | Preferred arrangement of molecules in the crystal. |

| Intermolecular interactions | Quantification of hydrogen bonding and π-π stacking. | |

| Mechanical properties | Response of the crystal to stress and temperature. | |

| Vibrational spectra | Comparison with experimental IR and Raman data. |

Prediction of Reaction Mechanisms and Transition States Involving 3,4-Methylbenzenesulfonate

Computational chemistry provides powerful methodologies for predicting the mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. For 3,4-methylbenzenesulfonate, two key reaction types are of interest: its formation via the sulfonation of toluene (B28343) and its reactions, such as hydrolysis.

The sulfonation of toluene to produce its various isomers, including the precursor to 3,4-methylbenzenesulfonate, has been a subject of computational study. acs.org The reaction with sulfur trioxide is believed to proceed through the formation of a π-complex, which then rearranges to a Wheland intermediate (a sigma complex). acs.org Computational methods can be used to calculate the energies of these intermediates and the transition states connecting them, thus elucidating the preferred reaction pathway. The relative energies of the transition states leading to the different isomers (ortho, meta, and para) determine the product distribution. The preference for the para product in the sulfonation of toluene is attributed to steric hindrance at the ortho position. quora.com

For reactions involving the 3,4-methylbenzenesulfonate anion, such as the hydrolysis of its corresponding esters, computational studies can map out the potential energy surface of the reaction. acs.org These studies can distinguish between different possible mechanisms, such as a stepwise addition-elimination mechanism involving a pentacoordinate intermediate or a concerted mechanism with a single transition state. acs.org By calculating the activation energies for these pathways, the most likely mechanism can be determined. Transition state theory can then be used to predict the reaction rate constants. ucsb.edu

The table below summarizes the key aspects of computational reaction mechanism prediction for 3,4-methylbenzenesulfonate.

| Reaction Type | Computational Method | Information Obtained |

| Toluene Sulfonation | DFT, Ab initio | Geometries and energies of intermediates (π-complex, Wheland intermediate). acs.org |

| Structures and energies of transition states. | ||

| Reaction energy profile and activation barriers. | ||

| Sulfonate Ester Hydrolysis | DFT, Ab initio | Potential energy surface mapping. acs.org |

| Identification of stepwise vs. concerted mechanisms. acs.org | ||

| Calculation of activation energies and reaction rates. |

Conformational Analysis and Energy Landscape Mapping of 3,4-Methylbenzenesulfonate

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For 3,4-methylbenzenesulfonate, the primary conformational flexibility arises from the rotation around the C-S bond, which dictates the orientation of the sulfonate group relative to the benzene (B151609) ring.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to map the potential energy surface as a function of the dihedral angle between the benzene ring and the sulfonate group. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers. The relative energies of the stable conformers determine their populations at a given temperature.

For substituted benzenes, the conformational preferences are influenced by steric and electronic effects. rsc.org In the case of 3,4-methylbenzenesulfonate, the interaction between the methyl group and the sulfonate group, as well as their interactions with the ortho-hydrogens on the ring, will determine the most stable conformation. It is likely that the lowest energy conformation will seek to minimize steric repulsion between the substituents and the adjacent hydrogen atoms.

The following table illustrates the type of data generated from a conformational analysis of 3,4-methylbenzenesulfonate.

| Dihedral Angle (Ring-S-O-C) | Relative Energy (kcal/mol) | Description |

| 0° | High | Eclipsed conformation, high steric strain. |

| 60° | Low | Staggered conformation, energy minimum. |

| 120° | High | Eclipsed conformation, high steric strain. |

| 180° | Low | Staggered conformation, energy minimum. |

Note: The dihedral angles and relative energies are illustrative and represent a simplified one-dimensional scan. A full energy landscape would consider rotations of all relevant bonds.

Intermolecular Interaction Studies and Host-Guest Chemistry of 3,4-Methylbenzenesulfonate

The study of intermolecular interactions is crucial for understanding the properties of 3,4-methylbenzenesulfonate in the condensed phase and its potential applications in supramolecular chemistry. The molecule possesses several features that can participate in non-covalent interactions, including the negatively charged sulfonate group, the aromatic π-system, and the methyl group.

The primary intermolecular interactions involving 3,4-methylbenzenesulfonate are expected to be:

Hydrogen Bonding: The oxygen atoms of the sulfonate group are strong hydrogen bond acceptors. In the presence of suitable donors, such as water or alcohols, strong hydrogen bonds will form. nih.gov

Ionic Interactions: As an anion, it will form strong electrostatic interactions with cations.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems.

In the context of host-guest chemistry, sulfonated aromatic compounds are known to act as guests for various macrocyclic hosts. The size, shape, and electronic properties of 3,4-methylbenzenesulfonate would determine its binding affinity and selectivity for different host molecules. For example, sulfonated resorcinarenes have been shown to bind aromatic N-oxides in aqueous solutions. mdpi.com The hydrophobic benzene ring can be encapsulated within the cavity of a host molecule, while the hydrophilic sulfonate group can remain exposed to the solvent or interact with polar functionalities on the host.

Computational methods such as molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of 3,4-methylbenzenesulfonate with potential host molecules. These studies can provide valuable insights for the design of new supramolecular systems.

The table below lists the types of intermolecular interactions and their potential significance for 3,4-methylbenzenesulfonate.

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | Sulfonate group (acceptor) | Dictates solubility in protic solvents and crystal packing. nih.gov |

| Ionic Interactions | Sulfonate group (anion) | Formation of salts and interactions in ionic liquids. |

| π-π Stacking | Benzene ring | Important for crystal packing and host-guest complexation. |

| C-H···π Interactions | Methyl group, Benzene ring | Contribute to the stability of crystal structures and complexes. |

| van der Waals Forces | Entire molecule | General cohesive forces in the condensed phase. fiveable.me |

Chemical Reactivity and Transformation Mechanisms of 3,4 Methylbenzenesulfonate

Nucleophilic and Electrophilic Reactions Involving the Sulfonate Moiety and Aromatic Ring

The reactivity of 3,4-methylbenzenesulfonate (B104242) and its derivatives can be understood by examining the behavior of its two primary functional parts: the sulfonate group and the aromatic ring.

Reactions at the Sulfonate Moiety: The sulfur atom in the sulfonate group (-SO₃H) or its esters (-SO₂OR) and halides (-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing effect of the three oxygen atoms bonded to it. Consequently, this sulfur center is susceptible to attack by nucleophiles. Nucleophilic substitution at the tetracoordinate sulfur atom typically proceeds through a concerted Sₙ2-type mechanism, involving a single transition state. nih.gov In some cases, an addition-elimination mechanism, which involves the formation of a pentavalent intermediate, may occur, particularly with certain nucleophiles and substrates. iau.ir The reactivity of arenesulfonyl chlorides in these substitution reactions can be influenced by substituents on the aromatic ring. While steric hindrance from ortho-alkyl groups might be expected to slow the reaction, they have been observed to cause an unexpected acceleration of nucleophilic substitution at the sulfonyl sulfur. nih.goviau.ir

A key example of this reactivity is the sulfonation of toluene (B28343) (methylbenzene) itself, which is the industrial route to producing methylbenzenesulfonic acids. google.comwikipedia.org In this reaction, sulfur trioxide (SO₃), the electrophile, attacks the electron-rich pi system of the toluene ring. google.comwikipedia.orgscielo.org.za The reaction proceeds via a carbocation intermediate, known as an arenium ion or sigma complex, before a proton is lost to restore aromaticity. acs.orgchemicalbook.com The methyl group on toluene preferentially directs the incoming sulfonic acid group, leading to a mixture of ortho, meta, and para isomers, with the 2- and 4- (ortho and para) isomers typically being the major products. google.comwikipedia.org

Redox Chemistry of 3,4-Methylbenzenesulfonate and its Derivatives

The redox chemistry of 3,4-methylbenzenesulfonate involves both the potential oxidation of the methyl group and the aromatic ring, and the reduction of the sulfonate group or its esters.

Oxidation Reactions: The aromatic ring and the methyl group of methylbenzenesulfonate are generally stable to mild oxidizing agents. However, under more forceful conditions, they can be oxidized. The oxidative degradation of p-toluenesulfonic acid (a close isomer) has been demonstrated using strong oxidizing agents like hydrogen peroxide, often activated thermally or in advanced oxidation processes like the Fenton reaction. nih.govrsc.org These processes can lead to hydroxylation of the ring and eventual ring-opening, breaking down the molecule into smaller, biodegradable substances. nih.govrsc.org The methyl group can also be oxidized to a carboxylic acid group under harsh conditions, for instance, using nitric acid at elevated temperature and pressure, to form sulfobenzoic acid. google.com Additionally, p-toluenesulfonic acid itself has been used as a catalyst for the selective oxidation of other organic molecules, such as the conversion of benzoins to benzils. iau.irresearchgate.net

Reduction Reactions: The sulfonate group is generally resistant to reduction. However, its esters (sulfonates, often called tosylates) can undergo reduction. The electrochemical reduction of alkyl esters of p-toluenesulfonic acid has been studied, showing that the reaction proceeds via cleavage of either the sulfur-oxygen bond or the carbon-oxygen bond, depending on the specific ester and reaction conditions. acs.org This process can yield products such as the corresponding alcohol, ether, and toluene. acs.org A significant application of this reactivity is the reduction of tosylate esters to the corresponding hydrocarbon, which effectively allows for the deoxygenation of an alcohol after it has been converted to a tosylate. wikipedia.org

Hydrolytic and Solvolytic Pathways of 3,4-Methylbenzenesulfonate Esters in various conditions

Esters of 3,4-methylbenzenesulfonic acid, known as 3,4-methylbenzenesulfonates (or 3,4-toluenesulfonates), are susceptible to hydrolysis and solvolysis, where the ester linkage is cleaved by water or another solvent molecule, respectively. These reactions are of significant mechanistic interest.

The hydrolysis of sulfonate esters has traditionally been thought to occur via a concerted (Sₙ2-type) mechanism. However, kinetic studies on the alkaline hydrolysis of aryl benzenesulfonates have provided evidence for a two-step mechanism. This pathway involves the formation of a pentavalent sulfur intermediate, which then breaks down to the final products. Evidence for this intermediate comes from a break in Brønsted correlations (a plot of reaction rate against the acidity of the leaving group).

The rate of hydrolysis and solvolysis is highly dependent on several factors:

The nature of the leaving group: Better leaving groups (i.e., the alcohol portion of the ester) lead to faster reaction rates.

The solvent: The polarity and nucleophilicity of the solvent play a crucial role in the reaction pathway and rate.

pH: The reaction is subject to acid or base catalysis.

The table below summarizes the general conditions influencing the hydrolytic pathways of arenesulfonate esters.

| Condition | Effect on Hydrolysis Rate | Mechanistic Implication |

| Strongly Basic (High pH) | Increased rate | Favors nucleophilic attack by hydroxide (B78521) ion. |

| Strongly Acidic (Low pH) | Increased rate | Protonation of an oxygen atom can make the sulfur more electrophilic. |

| Good Leaving Group | Increased rate | Stabilizes the transition state and/or intermediate. |

| Polar, Protic Solvent | Generally increased rate | Can stabilize charged intermediates and participate in the reaction (solvolysis). |

Derivatization Strategies for Functionalization and Introduction of Novel Moieties on 3,4-Methylbenzenesulfonate

3,4-Methylbenzenesulfonate and its analogs serve as versatile starting materials for the synthesis of more complex molecules. Derivatization can occur at the sulfonic acid group, the aromatic ring, or the methyl group.

One common strategy involves using a functionalized derivative, such as 4-acetylphenyl 4-methylbenzenesulfonate, as a building block. This compound can participate in multi-component reactions to construct complex heterocyclic systems, such as substituted pyridines. The methylbenzenesulfonate portion of the molecule remains intact during these transformations, demonstrating its stability and utility as a functional scaffold.

Another approach is the conversion of the sulfonic acid group into a sulfonyl chloride (-SO₂Cl). This highly reactive intermediate can then be reacted with a wide range of nucleophiles (e.g., alcohols, amines) to form sulfonate esters and sulfonamides, respectively. This strategy is fundamental to the use of tosylates as protecting groups or activating groups in organic synthesis. wikipedia.org

The table below outlines several derivatization strategies.

| Starting Material | Reagent(s) | Product Type | Purpose/Application |

| Toluene | H₂SO₄/SO₃ | 3,4-Methylbenzenesulfonic acid | Initial sulfonation to create the core structure. |

| 3,4-Methylbenzenesulfonic acid | PCl₅ or SOCl₂ | 3,4-Methylbenzenesulfonyl chloride | Creation of a reactive intermediate for further functionalization. |

| 3,4-Methylbenzenesulfonyl chloride | Alcohol (ROH), Pyridine (B92270) | 3,4-Methylbenzenesulfonate ester (R-OTs) | Formation of a good leaving group for substitution/elimination reactions. |

| 4-Formylphenyl 4-methylbenzenesulfonate | Urea/Thiourea, Ethyl acetoacetate | Dihydropyrimidinone derivatives | Synthesis of complex heterocyclic compounds with potential biological activity. |

Role of 3,4-Methylbenzenesulfonate as a Leaving Group or Counterion in Diverse Organic Transformations

Beyond its own reactivity, the 3,4-methylbenzenesulfonate group plays two crucial roles in organic chemistry: as an excellent leaving group and as a stable counterion.

As a Leaving Group: When an alcohol's hydroxyl group (-OH), a notoriously poor leaving group, is converted into a sulfonate ester like a 3,4-methylbenzenesulfonate (often abbreviated as a tosylate, OTs), it becomes an exceptionally good leaving group. masterorganicchemistry.comscribd.comyoutube.com The effectiveness of the tosylate group as a nucleofuge (a leaving group that departs with the bonding electron pair) stems from the high stability of the resulting toluenesulfonate (B8598656) anion. masterorganicchemistry.com The negative charge on the departing anion is extensively delocalized through resonance across the three oxygen atoms of the sulfonate group, making it a very weak base and therefore stable on its own. masterorganicchemistry.comyoutube.com This transformation allows alcohols to readily participate in nucleophilic substitution (Sₙ2) and elimination (E2) reactions. wikipedia.orgmasterorganicchemistry.com

As a Counterion: The stability and low coordinating ability of the methylbenzenesulfonate anion make it an effective counterion, or non-coordinating anion, for various cationic species. wikipedia.org It can stabilize positive charges on adjacent molecules without interfering in their chemical reactions. This property is exploited in the formation of ionic liquids and organic salts. For example, 4-methylbenzenesulfonate has been used as the anion in the synthesis of novel ionic liquids designed as corrosion inhibitors for mild steel. scielo.org.zascielo.org.zaresearchgate.net It has also been used to form a stable salt with a protonated pyridine derivative, 2-amino-6-methylpyridinium, where it participates in the crystal structure through hydrogen bonding. nih.gov In these roles, the anion provides charge balance while being chemically inert to the reaction conditions.

Environmental Behavior and Degradation Pathways of 3,4 Methylbenzenesulfonate

Photolytic Degradation Mechanisms and Kinetics under Simulated Environmental Conditions

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the removal of many organic pollutants from the environment. For aromatic compounds, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals.

Biological Transformation and Biodegradation Processes in Aquatic and Terrestrial Ecosystems

Biodegradation is a critical process in the ultimate removal of organic compounds from the environment. It involves the breakdown of substances by microorganisms. For benzenesulfonates, the primary mechanism of biodegradation often involves the enzymatic cleavage of the sulfonate group, followed by the degradation of the aromatic ring.

Studies on related compounds provide strong evidence that 3,4-Methylbenzenesulfonate (B104242) is likely biodegradable. For instance, sodium xylene sulfonate, which includes the 3,4-dimethylbenzenesulfonate isomer, is considered to be readily biodegradable santos.com. The biodegradation of linear alkylbenzene sulfonates (LAS) is well-documented, with half-lives for the mineralization of the benzene (B151609) ring in soil ranging from 18 to 26 days nih.gov. The degradation of p-toluenesulfonic acid by Pseudomonas (Comamonas) testosteroni T-2 has been shown to proceed via sidechain oxidation, desulfonation, and subsequent meta ring cleavage nih.gov. This suggests that microbial communities in soil and aquatic environments possess the necessary enzymatic machinery to degrade methyl-substituted benzenesulfonates. The degradation pathway for p-toluenesulfonic acid involves the conversion to p-sulfobenzyl alcohol, then to p-sulfobenzaldehyde and p-sulfobenzoic acid, which is then desulfonated to protocatechuate before ring cleavage nih.gov. It is plausible that a similar pathway exists for 3,4-Methylbenzenesulfonate.

Table 1: Biodegradation Data for Related Benzenesulfonates

| Compound | Finding | Reference |

| Sodium Xylene Sulfonate | Readily biodegradable. | santos.com |

| Linear Alkylbenzene Sulfonate (LAS) | Half-lives for benzene ring mineralization in soil: 18-26 days. | nih.gov |

| p-Toluenesulfonic Acid | Completely converted by Pseudomonas (Comamonas) testosteroni T-2. | nih.gov |

Adsorption, Desorption, and Mobility in Soil, Sediment, and Water Matrices

The mobility of 3,4-Methylbenzenesulfonate in the environment is largely controlled by its adsorption and desorption behavior in soil, sediment, and water. The soil adsorption coefficient (Koc), which is normalized to the organic carbon content of the soil, is a key parameter used to predict mobility.

For the closely related 3,4-dimethylbenzenesulfonate, an estimated Koc value of 0.7876 L/kg has been reported, derived from its molecular connectivity index and log Kow santos.com. This very low Koc value suggests that the compound has a low potential for adsorption to soil or sediment and is likely to be highly mobile in the subsurface environment. Similarly, p-toluenesulfonic acid has an estimated log Koc of 1.9, also indicating high mobility in soil nih.gov. The high water solubility of these compounds further supports their potential for leaching through the soil profile and entering groundwater. Factors influencing adsorption include soil organic matter content, clay mineralogy, pH, and the ionic strength of the soil solution.

Table 2: Estimated Soil Adsorption Coefficients for Related Compounds

| Compound | Estimated Koc (L/kg) | Mobility Prediction | Reference |

| 3,4-Dimethylbenzenesulfonate | 0.7876 | High Mobility | santos.com |

| p-Toluenesulfonic Acid | ~79.4 (from log Koc 1.9) | High Mobility | nih.gov |

Chemical Hydrolysis and Oxidation Processes in Natural Water Systems

Chemical degradation processes such as hydrolysis and oxidation can also contribute to the transformation of 3,4-Methylbenzenesulfonate in the environment. Hydrolysis is the reaction of a compound with water. Aryl sulfonic acids, like 3,4-Methylbenzenesulfonate, are generally resistant to hydrolysis under typical environmental conditions wikipedia.org. Documents from the US EPA on p-toluenesulfonic acid state that no hydrolysable groups are present in the molecule epa.gov.

Oxidation processes, on the other hand, can be more significant. Advanced oxidation processes involving hydroxyl radicals (•OH) are known to effectively degrade aromatic compounds. While specific rate constants for 3,4-Methylbenzenesulfonate are not available, the oxidative degradation of p-toluenesulfonic acid has been demonstrated using hydrogen peroxide, leading to the formation of various aromatic and aliphatic intermediates before complete mineralization nih.gov. This indicates that in environments where strong oxidizing agents are present, chemical oxidation could be a relevant degradation pathway.

Fate and Transport Modeling of 3,4-Methylbenzenesulfonate in Environmental Compartments

Environmental fate and transport models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models integrate the physical-chemical properties of a compound with the characteristics of different environmental compartments (air, water, soil, sediment) to simulate its behavior over time.

To model the fate of 3,4-Methylbenzenesulfonate, key input parameters would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and degradation rate constants for various processes (photolysis, biodegradation, etc.), as well as its soil adsorption coefficient (Koc). Given the lack of specific experimental data for 3,4-Methylbenzenesulfonate, these parameters would likely be estimated using (Quantitative) Structure-Activity Relationship ([Q]SAR) models or by using data from close structural analogs like p-toluenesulfonic acid and 3,4-dimethylbenzenesulfonate.

Applications of 3,4 Methylbenzenesulfonate in Advanced Materials Science and Engineering

Incorporation into Polymer Architectures as Monomers, Initiators, or Functional Additives

The integration of 3,4-methylbenzenesulfonate (B104242) into polymer structures can be achieved through several strategic approaches, each offering distinct advantages in tailoring the final properties of the material. While specific research on 3,4-methylbenzenesulfonate as a monomer is not extensively documented, the broader class of benzenesulfonic acid esters is recognized for its utility as thermal cation initiators in polymerization processes greyhoundchrom.com. This suggests a potential role for 3,4-methylbenzenesulfonate derivatives in initiating the polymerization of various monomers.

As a functional additive, sodium 3,4-dimethylbenzenesulfonate has been mentioned in the context of rubbery polymer compositions, indicating its potential to modify the mechanical properties of elastomers google.com. Functional additives, in general, are crucial for enhancing polymer characteristics such as flame retardancy, mechanical strength, and clarity basf.comclariant.com. The incorporation of the sulfonate group can also improve the thermal stability of polymers.

The versatility of radical polymerization allows for the inclusion of a wide array of monomers bearing various functional groups, including sulfonic acids (-SO3H) beilstein-journals.org. This tolerance suggests that monomers derived from 3,4-methylbenzenesulfonate could be readily copolymerized to introduce specific functionalities into the polymer backbone.

Below is a table summarizing the potential roles of 3,4-Methylbenzenesulfonate in polymer architectures:

| Role | Function | Potential Impact on Polymer Properties |

| Monomer Derivative | Building block for the polymer chain. | Introduction of ionic groups, improved thermal stability, modified solubility. |

| Initiator (as ester) | To start the polymerization process, particularly in cationic polymerization greyhoundchrom.com. | Control over polymerization kinetics and polymer molecular weight. |

| Functional Additive | To modify the bulk properties of the polymer matrix google.combasf.com. | Enhanced mechanical properties, improved thermal resistance, altered surface properties. |

Role in Electrolyte Formulations for Energy Storage Devices and Electrochemical Systems

The development of high-performance and safe electrolytes is a critical aspect of advancing energy storage technologies such as lithium-ion batteries and supercapacitors. While direct studies on 3,4-methylbenzenesulfonate in electrolyte formulations are limited, the properties of related sulfonate compounds provide insights into its potential contributions. Sulfonate esters have been investigated as additives in electrolytes for lithium-ion batteries to improve performance by forming a stable solid electrolyte interphase (SEI) on the electrode surface researchgate.net.

The choice of anion is a key factor in the design of ionic liquids for battery applications, influencing properties like electrochemical stability, ionic conductivity, and thermal stability oaepublish.com. Electrolytes based on sulfonate anions are of interest due to their potential for high thermal stability mdpi.com.

The potential applications of 3,4-Methylbenzenesulfonate in electrolyte formulations are summarized in the following table:

| Application | Potential Role of 3,4-Methylbenzenesulfonate | Desired Outcome |

| Lithium-Ion Batteries | As an additive or a component of the electrolyte solvent. | Formation of a stable SEI, improved cycle life, enhanced safety. |

| Supercapacitors | As the anion in an ionic liquid electrolyte. | Wider electrochemical window, higher energy density, improved thermal stability. |

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design of complex, functional chemical systems held together by non-covalent interactions liu.se. The 3,4-methylbenzenesulfonate moiety, with its aromatic ring and charged sulfonate group, is well-suited for participating in such interactions, including π-π stacking and electrostatic interactions.

Research on related compounds, such as cesium 3,4,5-tris(alkoxy) benzenesulfonates, has demonstrated their ability to form self-assembling supramolecular columnar organogels researchgate.net. This self-assembly is driven by the weak non-covalent interactions of the mesogenic groups, leading to the formation of individual supramolecular aggregates like long cylinders or spherical micelles researchgate.net. The shape of the mesogenic molecule and the nature of the cation play a decisive role in the final structure of the self-assembled material researchgate.net. These principles of self-assembly can be extended to systems incorporating 3,4-methylbenzenesulfonate.

The ability of such compounds to form ordered structures on the nanoscale opens up possibilities for the development of novel materials with applications in areas such as molecular electronics and drug delivery.

Utilization in Functional Coatings, Thin Films, and Surface Modification Technologies

The surface properties of a material are critical for its performance in many applications. 3,4-Methylbenzenesulfonate can be utilized in various surface modification techniques to impart desired functionalities to a material's surface. The modification of surfaces with polymers can improve properties such as biocompatibility and reduce non-specific protein adsorption nih.govnih.gov.

Functional coatings can be designed to deliver drugs or other active agents from the surface of a nanoparticle nih.gov. The sulfonate group of 3,4-methylbenzenesulfonate can be used to anchor such coatings to a substrate through electrostatic interactions. Furthermore, the modification of cellulosic surfaces with chemical agents can introduce a wide range of functionalities for applications in composites and other advanced materials ncsu.edu.

The potential applications of 3,4-Methylbenzenesulfonate in surface modification are highlighted in the table below:

| Technology | Role of 3,4-Methylbenzenesulfonate | Desired Surface Property |

| Functional Coatings | As a component of the coating formulation. | Improved adhesion, controlled release of active agents, enhanced biocompatibility. |

| Thin Films | As a building block for self-assembled monolayers. | Ordered molecular structure, tailored electronic properties. |

| Surface Modification | As a surface-active agent to alter interfacial properties. | Increased hydrophilicity, reduced fouling, improved compatibility in composites. |

Development of Ionic Liquids Incorporating the 3,4-Methylbenzenesulfonate Anion

Ionic liquids (ILs) are salts with melting points below 100 °C, and they possess a unique set of properties including low vapor pressure, high thermal stability, and tunable solubility mdpi.commsu.edu. The properties of an ionic liquid are largely determined by the choice of its cation and anion mdpi.com.

The use of benzenesulfonate (B1194179) anions in the synthesis of ionic liquids has been shown to yield materials with profound long-term, high-temperature aerobic stability nih.gov. This makes them attractive for applications where thermal robustness is required, such as in high-temperature lubricants and heat transfer fluids nih.gov. The 3,4-methylbenzenesulfonate anion can be paired with various organic cations to create a range of ionic liquids with tailored properties.

The thermal and electrochemical properties of sulfonate-based ionic liquids are of particular interest for their potential use as electrolytes in electrochemical devices and as initiators in polymerization processes mdpi.com. The tunability of ionic liquids allows for the design of materials with specific functionalities for a wide array of applications in "green chemistry" and materials science mdpi.commdpi.com.

The following table presents a summary of the potential of 3,4-Methylbenzenesulfonate in the development of ionic liquids:

| Cation Type | Potential Properties of the Resulting Ionic Liquid | Potential Applications |

| Imidazolium (B1220033) | Good thermal stability, moderate viscosity. | Electrolytes, catalysis, synthesis. |

| Pyrrolidinium | Wide electrochemical window, good thermal stability. | Electrochemical devices, lubricants. |

| Phosphonium | High thermal and chemical stability. | High-temperature applications, phase-transfer catalysis. |

| Ammonium (B1175870) | Lower cost, tunable properties. | Solvents, extraction processes. |

Advanced Analytical Methodologies for Detection and Quantification of 3,4 Methylbenzenesulfonate in Research Matrices

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Techniques for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical components in a mixture. wikipedia.org It operates by forcing a sample dissolved in a liquid mobile phase through a column packed with a solid stationary phase under high pressure. libretexts.org The separation is achieved based on the differential interactions of the analytes with the stationary phase. sigmaaldrich.com

For the analysis of methylbenzenesulfonates and related compounds, reversed-phase HPLC (RP-HPLC) is commonly utilized. sielc.com In RP-HPLC, the stationary phase is non-polar, and the mobile phase is a polar aqueous-organic mixture. libretexts.org Historically, methods for analyzing polar alkyl sulfonate esters required ion-pair reagents to achieve adequate retention and selectivity on traditional C18 columns. phenomenex.com However, recent advancements have led to the development of methods that avoid these harsh additives. Modern approaches utilize polar-modified stationary phases, such as the Luna Omega Polar C18, which provides improved retention for polar analytes. phenomenex.com

Mobile phases often consist of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ensure compatibility with mass spectrometry detectors. sielc.comphenomenex.com The use of 10 mM ammonium formate, for instance, has been shown to significantly improve the peak shape of benzenesulfonic and p-toluenesulfonic acids. phenomenex.com Ultraviolet (UV) detection is a common and robust method for quantification, with detection wavelengths typically set around 220 nm. phenomenex.com The sensitivity of modern HPLC-UV systems allows for the detection of sulfonate esters at parts-per-million (ppm) levels. phenomenex.comnih.gov

Table 1: Example HPLC Conditions for Sulfonate Ester Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Luna® Omega Polar C18 | phenomenex.com |

| Mobile Phase A | 10 mM Ammonium Formate in Water | phenomenex.com |

| Mobile Phase B | Acetonitrile | phenomenex.com |

| Detection | UV at 220 nm | phenomenex.com |

| Sample Diluent | Water | phenomenex.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of volatile and semi-volatile compounds. Sulfonic acid esters, including methylbenzenesulfonate, are often analyzed by GC-MS, especially when monitoring for trace-level genotoxic impurities in active pharmaceutical ingredients (APIs). shimadzu.comshimadzu.com

In a typical GC-MS analysis of sulfonate esters, the sample is injected into a heated inlet where it is vaporized and introduced onto a capillary column by a carrier gas (e.g., helium). nih.gov The separation occurs as the analytes travel through the column at different rates based on their volatility and interaction with the stationary phase (e.g., Rtx-200). shimadzu.com After separation, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly specific identification and quantification. env.go.jp

To enhance sensitivity and selectivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only ions of specific mass-to-charge ratios are monitored. researchgate.net This approach is crucial for achieving the low limits of detection required for PGI analysis, often in the ng/mL range. shimadzu.com For instance, a GC-MS method using a Fast Automated Scan/SIM Type (FASST) mode has been successfully applied to the analysis of various sulfonic acid esters. shimadzu.com

Table 2: Typical GC-MS Parameters for Sulfonic Acid Ester Analysis

| Parameter | Condition | Source |

|---|---|---|

| Instrument | GCMS-QP2010 Ultra | shimadzu.com |

| Column | Rtx-200 (30 m L. × 0.25 mm I.D., df=0.25 μm) | shimadzu.com |

| Injection Mode | Splitless | shimadzu.com |

| Carrier Gas | Helium | nih.gov |

| Measurement Mode | FASST (Scan/SIM) | shimadzu.com |

| Ion Source Temp | 230 °C | shimadzu.com |

Capillary Electrophoresis (CE) for Ionic Species Separation and Characterization

Capillary Electrophoresis (CE) encompasses a family of electrokinetic separation methods performed in submillimeter diameter capillaries. wikipedia.org In CE, charged molecules are separated based on their different migration rates through an electrolyte solution under the influence of an electric field. abacusdx.com This technique is highly efficient and requires only very small sample volumes.

CE is particularly effective for the separation of ionic species, making it a suitable technique for the analysis of the 3,4-methylbenzenesulfonate (B104242) anion. The fundamental principle involves the separation of ions based on their electrophoretic mobility, which is dependent on the ion's charge and size. abacusdx.com Analytes are introduced into a capillary filled with a buffer, and a high voltage is applied, causing the ions to migrate towards the electrode of opposite charge. wikipedia.org

Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed. wikipedia.org Detection is typically performed using UV-Vis absorbance as the separated analytes pass through a detector window in the capillary. abacusdx.com While specific applications for 3,4-methylbenzenesulfonate are not extensively documented, the principles of CE make it a viable method for its separation and characterization, especially in aqueous research matrices where it exists as an ionic species. wikipedia.org The technique can be coupled with mass spectrometry (CE-MS) to provide definitive structural identification. wikipedia.org

Advanced Spectrophotometric and Spectrofluorometric Assays for Trace Analysis

Spectrophotometry is an analytical method used to measure the concentration of a substance by determining the absorption of light at a specific wavelength. ekb.eg While often used as a detection method in chromatography (e.g., HPLC-UV), standalone spectrophotometric assays can be developed for specific analytes. For aromatic compounds like 3,4-methylbenzenesulfonate, UV spectrophotometry is applicable due to the absorbance of the benzene (B151609) ring. epa.gov

Indirect spectrophotometric methods can offer enhanced sensitivity and selectivity. ekb.eg Such a method might involve the reaction of the sulfonate with a specific reagent to produce a colored product that can be measured in the visible range, minimizing interference from other UV-absorbing compounds in the matrix. ekb.eg For example, an assay could be designed where the analyte is oxidized by a known amount of an oxidizing agent, and the remaining unreacted agent is then quantified by its reaction with a colored dye. ekb.eg

While direct spectrofluorometric assays require the analyte to be fluorescent, derivatization techniques can be used to attach a fluorescent tag to the non-fluorescent 3,4-methylbenzenesulfonate molecule. This approach can yield very low detection limits, making it suitable for trace analysis. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure a quantitative and stable reaction.

Hyphenated Analytical Techniques (e.g., LC-MS/MS) for Complex Sample Characterization

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), represent the gold standard for trace quantitative analysis in complex matrices. rsc.org This method combines the powerful separation of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. thermofisher.com LC-MS/MS is widely used for the determination of sulfonate esters at trace levels in pharmaceutical products. researchgate.net

The LC separates the 3,4-methylbenzenesulfonate from the sample matrix. The eluent from the column is then directed into the mass spectrometer's ion source, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), which generates ions from the analyte molecules. researchgate.net

In the tandem mass spectrometer, a specific precursor ion corresponding to the analyte is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. researchgate.net This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), is extremely selective and provides excellent signal-to-noise ratios, allowing for quantification at very low levels (e.g., 1 ng/mL or 1 ppm). researchgate.net An LC-MS/MS method has been validated for the simultaneous determination of 15 different sulfonate esters, demonstrating the power of this technique for comprehensive impurity profiling. researchgate.net

Table 3: Monitored Ions in an Example LC-MS/MS Method for Sulfonate Esters

| Compound Class | Precursor Ion (m/z) | Product Ion (m/z) | Source |

|---|---|---|---|

| Methanesulfonate Esters | [M+H]+ | Varies by ester | researchgate.net |

| Benzenesulfonate (B1194179) Esters | [M+H]+ | Varies by ester | researchgate.net |

| p-Toluenesulfonate Esters | [M+H]+ | Varies by ester | researchgate.netresearchgate.net |

Future Research Directions and Emerging Paradigms for 3,4 Methylbenzenesulfonate Chemistry

Exploration of Novel and Sustainable Synthetic Routes with Reduced Environmental Footprint

The synthesis of aryl sulfonates has traditionally relied on methods that may involve hazardous reagents and solvents. A primary direction for future research is the development of green and sustainable synthetic methodologies that minimize environmental impact. This involves exploring alternative solvents, catalyst systems, and reaction conditions.

Key research efforts are focused on:

Water as a Reaction Medium: Utilizing water as a solvent offers significant environmental benefits due to its safety, affordability, and non-toxic nature. Research has demonstrated successful syntheses of various organic compounds, including allyl sulfones, in water, highlighting its potential as a sustainable reaction medium. arkat-usa.org One-pot methods in aqueous media reduce the need for intermediate purification steps, further minimizing waste. arkat-usa.org

Catalyst-Free and Biocatalytic Approaches: Moving away from traditional metal-based catalysts is a core tenet of green chemistry. The development of catalyst-free reactions, such as [3+2] cycloadditions performed under solvent-free conditions, represents a significant advancement. arkat-usa.org Furthermore, employing bio-organic catalysts, like cysteine, offers an eco-friendly and low-cost alternative for synthesizing derivatives that could be precursors or analogues to 3,4-Methylbenzenesulfonate (B104242). researchgate.net

Multi-Component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient. Developing MCRs for sulfonated compounds in green solvents like water can significantly improve process efficiency and reduce waste. arkat-usa.org

Table 1: Comparison of Synthetic Approaches for Sulfonated Compounds

| Parameter | Traditional Synthesis | Emerging Sustainable Routes |

|---|---|---|

| Solvent | Dichloromethane (B109758), Pyridine (B92270) | Water, Ethanol (B145695), Solvent-free |

| Catalyst | Metal-based catalysts | Bio-organic catalysts (e.g., cysteine), Catalyst-free |

| Efficiency | Often requires multiple steps | One-pot, multi-component reactions |

| Environmental Impact | Higher; use of hazardous materials | Lower; reduced waste and use of benign substances |

| Example Reaction | Sulfonylation using p-toluenesulfonyl chloride in pyridine | Cysteine-catalyzed one-pot synthesis in aqueous media |

Advancements in Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is conducted. labinsights.nlsolubilityofthings.com For 3,4-Methylbenzenesulfonate, computational modeling can accelerate the discovery of new applications by providing deep insights into its electronic structure, reactivity, and potential performance in advanced materials.

Future computational research will likely focus on:

Predictive Reactivity Modeling: Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model reaction pathways and transition states. mdpi.com This allows for the prediction of how 3,4-Methylbenzenesulfonate will behave with various reagents, guiding the design of novel reactions. researchgate.net Computational approaches can screen millions of potential materials virtually, drastically reducing the time and cost associated with experimental trial-and-error. labinsights.nl

Material Design and Simulation: Computational tools are crucial for designing next-generation materials at the atomic and molecular levels. falconediting.comaustraliansciencejournals.com Simulations can predict the properties of polymers or nanomaterials incorporating the 3,4-Methylbenzenesulfonate moiety, such as their electronic, optical, and mechanical characteristics. labinsights.nlfalconediting.com This is particularly relevant for applications in organic electronics, where computational chemistry helps in designing materials with specific energy levels and charge transport properties. labinsights.nl

High-Throughput Virtual Screening: The integration of artificial intelligence and machine learning with computational chemistry is enabling high-throughput screening of compounds for specific applications. australiansciencejournals.com This data-centric approach can rapidly identify promising candidates for new catalysts, polymers, and functional materials derived from 3,4-Methylbenzenesulfonate. australiansciencejournals.com

Table 2: Applications of Computational Methods in Sulfonate Chemistry

| Computational Method | Predicted Property / Application | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, Reaction mechanisms, Spectroscopic properties | Predicts reactivity and guides synthesis of new derivatives. mdpi.comresearchgate.net |

| Molecular Dynamics (MD) | Material morphology, Polymer conformation, Ion transport | Simulates the behavior of sulfonate-containing materials in bulk, aiding in the design of electrolytes and membranes. mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, Catalytic cycles | Elucidates the role of sulfonates in biological systems or as catalysts. |

| Machine Learning (ML) Algorithms | Structure-property relationships, High-throughput screening | Accelerates the discovery of new materials with desired functionalities. australiansciencejournals.com |

Investigation of Unconventional Reactivity Patterns and Catalytic Roles